(2E)-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide
Overview
Description
(2E)-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a phenyl-substituted aldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core.
Formation of the Amide Bond: The final step involves the coupling of the chlorinated imidazo[1,2-a]pyridine with (2E)-3-phenylprop-2-enoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
(2E)-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with potential antimicrobial properties.
Uniqueness
(2E)-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide is unique due to its specific imidazo[1,2-a]pyridine core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-18-12-13-19-24-21(17-9-5-2-6-10-17)22(26(19)15-18)25-20(27)14-11-16-7-3-1-4-8-16/h1-15H,(H,25,27)/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAHLTKOXVYKJO-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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